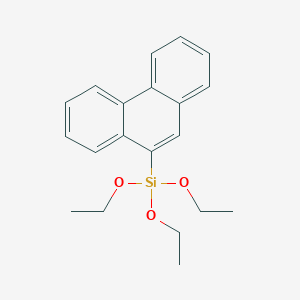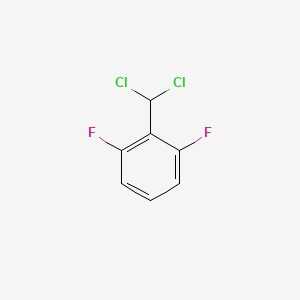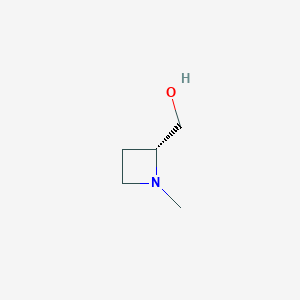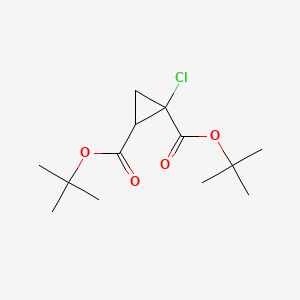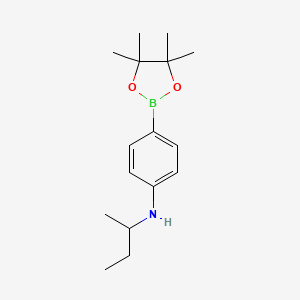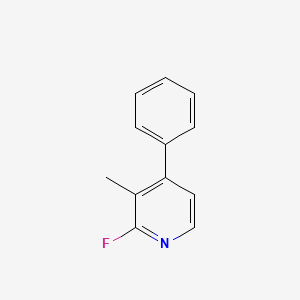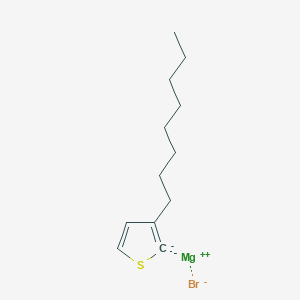
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Applications De Recherche Scientifique
Synthesis and Derivatization : Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate and its derivatives have been utilized in various synthetic processes. For instance, the reaction of similar compounds with N-bromosuccinimide has been used to convert them into different esters, showcasing their utility in organic synthesis (Irikawa et al., 1989). Additionally, regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate demonstrates the potential for specific structural modifications (Parsons et al., 2011).
Chemical Investigation of Natural Products : Compounds related to methyl 5-bromo-1-methyl-1H-indole-7-carboxylate have been found in the chemical investigation of natural products. For example, brominated tryptophan derivatives, including those similar to methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, have been identified in Thorectidae sponges, indicating its presence in marine organisms (Segraves & Crews, 2005).
Application in Synthesis of Bioactive Compounds : The synthesis of bioactive compounds, such as 5-HT6 antagonists, has employed similar structures to methyl 5-bromo-1-methyl-1H-indole-7-carboxylate. For example, a synthesis involving the bromo-indole framework has been used in developing potent serotonin receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Isherwood et al., 2012).
Development of Novel Indole Derivatives : Researchers have reported novel methods for synthesizing indole derivatives, including those related to methyl 5-bromo-1-methyl-1H-indole-7-carboxylate. These methods involve cross-dehydrogenative coupling and have been recognized for their simplicity and efficiency (Akbari & Faryabi, 2023).
In-depth Structural Analysis : Studies focusing on the crystal structure and vibrational spectral analysis of similar indole derivatives demonstrate the compound's significance in structural chemistry. Such analyses provide valuable insights into the electronic nature and potential applications of these compounds (Luo et al., 2019).
Mécanisme D'action
Target of Action
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which can be considered as their primary targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit various biologically vital properties
Propriétés
IUPAC Name |
methyl 5-bromo-1-methylindole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-8(12)6-9(10(7)13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCGFMBIZJCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CC(=C21)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

